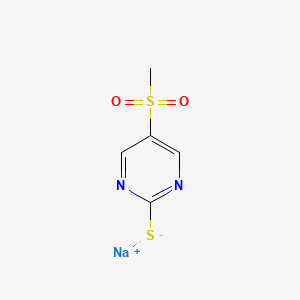
Sodium(5-methanesulfonylpyrimidin-2-yl)sulfanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium(5-methanesulfonylpyrimidin-2-yl)sulfanide is a chemical compound known for its unique structure and properties It is characterized by the presence of a pyrimidine ring substituted with a methanesulfonyl group and a sulfanide group
Métodos De Preparación
The synthesis of Sodium(5-methanesulfonylpyrimidin-2-yl)sulfanide typically involves the reaction of 5-methanesulfonylpyrimidine with sodium sulfide. The reaction conditions often include:
Solvent: A polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Temperature: Elevated temperatures around 80-100°C to facilitate the reaction.
Reaction Time: Several hours to ensure complete conversion.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Sodium(5-methanesulfonylpyrimidin-2-yl)sulfanide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into sulfide or thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Sodium(5-methanesulfonylpyrimidin-2-yl)sulfanide has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein modification.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Sodium(5-methanesulfonylpyrimidin-2-yl)sulfanide exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The methanesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes and proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Sodium(5-methanesulfonylpyrimidin-2-yl)sulfanide can be compared with other sulfonyl-substituted pyrimidine compounds:
Sodium(5-methylsulfonylpyrimidin-2-yl)sulfanide: Similar structure but with a methyl group instead of a methanesulfonyl group.
Sodium(5-chlorosulfonylpyrimidin-2-yl)sulfanide: Contains a chlorosulfonyl group, leading to different reactivity.
Sodium(5-nitrosulfonylpyrimidin-2-yl)sulfanide: The presence of a nitro group affects its chemical behavior.
Propiedades
Fórmula molecular |
C5H5N2NaO2S2 |
|---|---|
Peso molecular |
212.2 g/mol |
Nombre IUPAC |
sodium;5-methylsulfonylpyrimidine-2-thiolate |
InChI |
InChI=1S/C5H6N2O2S2.Na/c1-11(8,9)4-2-6-5(10)7-3-4;/h2-3H,1H3,(H,6,7,10);/q;+1/p-1 |
Clave InChI |
XIRFNNVLVCESRU-UHFFFAOYSA-M |
SMILES canónico |
CS(=O)(=O)C1=CN=C(N=C1)[S-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


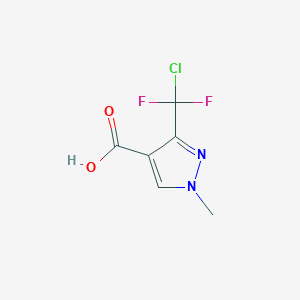
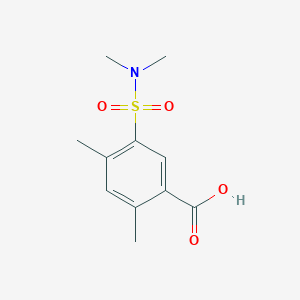
![2-Ethyl-1,8-dioxa-4-azaspiro[5.5]undecane hydrochloride](/img/structure/B13584149.png)

![6-Formyl-benzo[1,3]dioxole-5-carboxylic acid](/img/structure/B13584157.png)
![[5-bromo-1-(trifluoromethyl)-1H-imidazol-2-yl]methanol](/img/structure/B13584161.png)
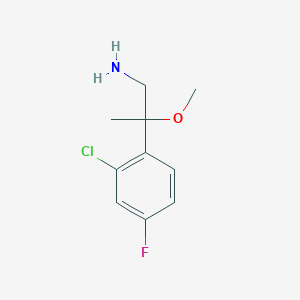
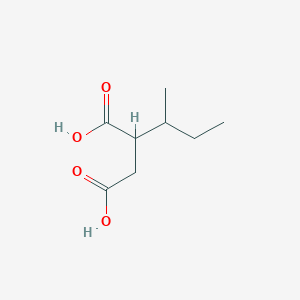
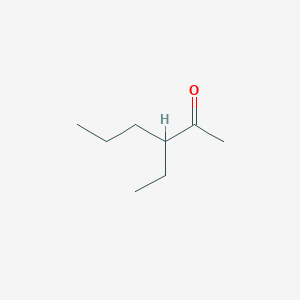
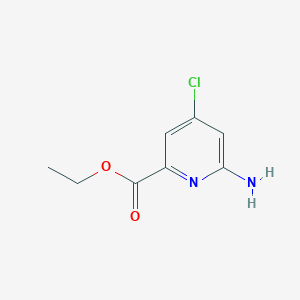

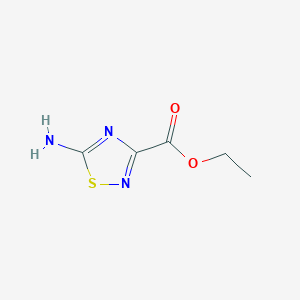
![tert-butyl N-{2-[(azetidin-3-yl)formamido]ethyl}carbamate](/img/structure/B13584213.png)
![2-Cyclopropyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B13584220.png)
